O-Amino-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

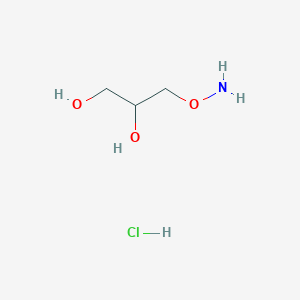

3-Aminooxypropane-1,2-diol;hydrochloride is a chemical compound with the molecular formula C3H10ClNO3 and a molecular weight of 143.57 g/mol. It is known for its unique structure, which includes an aminooxy group attached to a propane-1,2-diol backbone. This compound is often used in various scientific research applications due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminooxypropane-1,2-diol;hydrochloride typically involves the reaction of propane-1,2-diol with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of 3-Aminooxypropane-1,2-diol;hydrochloride may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Aminooxypropane-1,2-diol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the aminooxy group to an amine group.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of substituted aminooxypropane derivatives .

Applications De Recherche Scientifique

Organic Synthesis

O-Amino-glycerol serves as a crucial building block in organic chemistry. Its derivatives can be synthesized to create complex molecules that are valuable in various chemical reactions.

Key Applications:

- Synthesis of Amino Sugars: this compound can be transformed into glycosyl aminooxy acid derivatives through various synthetic routes. These derivatives have potential applications in the development of glycopeptides and other biologically active compounds .

- Glycolipid Formation: The compound has been utilized in the synthesis of glycolipids, which can assemble with nanoparticles for drug delivery systems. These glycolipids exhibit selective targeting capabilities, enhancing their utility in biomedical applications .

Biotechnology

In biotechnology, this compound plays a significant role in metabolic engineering and microbial fermentation processes.

Case Studies:

- Corynebacterium glutamicum Engineering: Research has demonstrated that this compound derivatives can be used to enhance the growth of Corynebacterium glutamicum, a bacterium used for amino acid production. By introducing glycerol utilization pathways into this organism, researchers have increased its capacity to produce valuable amino acids like glutamate and lysine from glycerol .

- Recombinant Protein Production: A study showed that supplementation with critical amino acids improved the uptake rate of glycerol in E. coli during high-density cultivation, leading to enhanced production of recombinant proteins such as pramlintide. This indicates the potential for this compound to improve metabolic efficiency in microbial systems .

Pharmaceutical Applications

This compound is also recognized for its potential in pharmaceutical formulations.

Applications:

- Drug Delivery Systems: The compound has been incorporated into drug delivery systems due to its ability to form stable complexes with therapeutic agents. For instance, glycolipids derived from this compound have been shown to facilitate targeted drug delivery to specific cell types .

- Cosmetic Formulations: As a humectant and emulsifier, this compound is utilized in cosmetic products to enhance skin hydration and texture. Its compatibility with various formulations makes it a valuable ingredient in skincare products .

Data Tables

The following tables summarize relevant studies and findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 3-Aminooxypropane-1,2-diol;hydrochloride involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl groups, leading to the inhibition of enzyme activity or the modification of biomolecules. This reactivity is exploited in biochemical assays and drug development to study enzyme mechanisms and develop new therapeutic agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydroxylamine Hydrochloride: Shares the aminooxy functional group but lacks the propane-1,2-diol backbone.

Aminooxyacetic Acid: Contains an aminooxy group attached to an acetic acid moiety.

Aminooxyethanol: Features an aminooxy group attached to an ethanol backbone.

Uniqueness

3-Aminooxypropane-1,2-diol;hydrochloride is unique due to its specific structure, which combines the reactivity of the aminooxy group with the versatility of the propane-1,2-diol backbone. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Activité Biologique

O-Amino-glycerol (OAG) is a compound that has garnered interest for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an amino alcohol derivative of glycerol, characterized by the presence of an amino group (-NH2) attached to the glycerol backbone. This structural modification enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activity

1. Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of OAG derivatives against various bacterial strains. For instance, a study synthesized novel amino alcohol derivatives based on glycerol and evaluated their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 3.90 to 15.60 µg/mL for S. aureus and 3.18 to 7.36 µg/mL for M. tuberculosis .

2. Role in Protein Stability

Glycerol, including OAG, has been shown to enhance the stability of proteins by preventing aggregation and denaturation. A study highlighted that glycerol can induce conformational changes in proteins that favor a more compact and chemically stable state. This property is particularly beneficial in pharmaceutical formulations where protein stability is crucial .

3. Impact on Cellular Metabolism

This compound may also influence cellular metabolism. Research indicates that glycerol can serve as a carbon source for certain microorganisms, enhancing their growth and metabolic efficiency. For example, engineered strains of Corynebacterium glutamicum were able to utilize glycerol more effectively when specific glycerol utilization genes were expressed . This suggests that OAG could play a role in metabolic pathways involving glycerol.

Case Studies

Case Study 1: Antibacterial Activity Evaluation

A study conducted on various amino alcohol derivatives, including OAG, demonstrated their effectiveness against resistant strains of bacteria. The derivatives were tested in vitro, showing promising results that warrant further investigation into their potential as therapeutic agents .

Case Study 2: Protein Stabilization

In a pharmaceutical context, the effect of OAG on the stability of a model protein (GA-Z) was investigated. The study found that the presence of glycerol significantly reduced chemical degradation reactions such as deamidation and isomerization, indicating that OAG could enhance the shelf-life and efficacy of protein-based drugs .

Data Summary

| Property | This compound |

|---|---|

| Chemical Structure | Amino alcohol derivative of glycerol |

| Antibacterial Activity (MIC) | S. aureus: 3.90 - 15.60 µg/mL M. tuberculosis: 3.18 - 7.36 µg/mL |

| Protein Stability Enhancement | Reduces aggregation and denaturation; protects against chemical degradation |

Propriétés

IUPAC Name |

3-aminooxypropane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3.ClH/c4-7-2-3(6)1-5;/h3,5-6H,1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQVDZQYGJFDHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CON)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67435-00-1 |

Source

|

| Record name | 3-(aminooxy)propane-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.